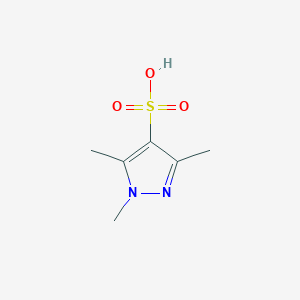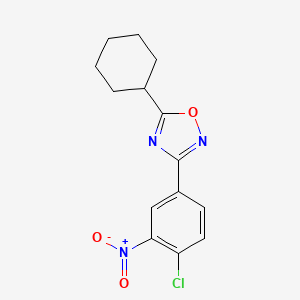![molecular formula C19H14N2O2S B2490570 2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2059484-58-9](/img/structure/B2490570.png)
2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves multiple steps, starting from basic chemical precursors to complex reactions. For instance, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed starting from 3-sulfolene, involving epoxidation and the opening of the epoxide with nucleophiles to yield the desired products (Tan et al., 2016). Another approach involves the condensation of thiourea and chloroacetic acid to synthesize 1,3-thiazolidine-2,4-dione derivatives, which are then further modified to obtain specific isoindole dione derivatives (Jat et al., 2006).
Molecular Structure Analysis
Molecular structure studies, including X-ray crystallography and NMR spectroscopy, provide detailed insights into the spatial arrangement and electronic structure of the compound. For example, the crystal and molecular structure of a closely related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been thoroughly characterized, showcasing the non-planar arrangement of its molecular structure (Duru et al., 2018).
Chemical Reactions and Properties
The compound's reactivity can be explored through its involvement in various chemical reactions. For instance, the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione reveals its potential to participate in cycloaddition reactions, leading to the formation of complex heterocyclic systems (Milinkevich et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior under different conditions. While specific data on the compound may not be readily available, studies on similar compounds provide valuable insights. For example, the photophysical properties of related fluorescent compounds, which are synthesized from 4,5-diamino-N-methylphthalimide, indicate their sensitivity to solvent polarity and thermal stability (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability under various chemical conditions, and interaction with different reagents, is vital for applying the compound in specific contexts. The synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones highlight the compound's potential biological activity and chemical versatility (Prakash et al., 2011).
Scientific Research Applications
Synthesis and Evaluation for Antimicrobial Activity
A notable application of derivatives related to the chemical structure of interest includes their synthesis for antimicrobial evaluation. Jat et al. (2006) synthesized a series of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives from a cyclisation reaction involving thiourea and chloroacetic acid. These compounds were assayed for antibacterial activities against several bacterial strains such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and antifungal activities against A. fumigatus and C. albicans, showcasing their potential in antimicrobial applications (Jat et al., 2006).
Development of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives
Tan et al. (2016) focused on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting a method starting from 3-sulfolene. This process involved epoxidation followed by nucleophilic opening, leading to various amino and triazole derivatives. These derivatives were characterized for potential applications in medicinal chemistry, demonstrating the versatility of the isoindole-dione scaffold in synthesizing compounds with varied functional groups (Tan et al., 2016).
Exploration of Thiazole and Pyrazolo[1,5-a]pyrimidines
Abdelhamid and Afifi (2010) embarked on synthesizing new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which are of interest due to their potential pharmacological properties. Their work illustrates the chemical diversity achievable with the isoindole-1,3-dione core, contributing to the development of novel compounds for further biological evaluation (Abdelhamid & Afifi, 2010).
Anticancer Activity of Novel Compounds
Hosny et al. (2019) synthesized novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating the isoindoline-1,3-dione group. The research highlighted the synthesis route and the anticancer efficacy of these compounds against the MCF-7 breast cancer cell line. This emphasizes the role of such derivatives in designing potential anticancer agents, showcasing the broader applicability of the isoindole-1,3-dione framework in medicinal chemistry (Hosny et al., 2019).
Cardioprotective Activity of Thiazole Derivatives
Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and evaluated their cardioprotective activity in vitro. This study identified compounds with significant cardioprotective effects, highlighting the potential therapeutic applications of thiazole derivatives synthesized from the isoindole-1,3-dione scaffold (Drapak et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which include mfcd29051121, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the bioavailability of MFCD29051121.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
properties
IUPAC Name |
2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18-14-8-4-5-9-15(14)19(23)21(18)11-10-16-17(20-12-24-16)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUIBXLBYUWVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)

![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)
![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)
![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)
